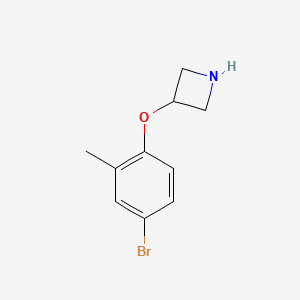

3-(4-Bromo-2-methylphenoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

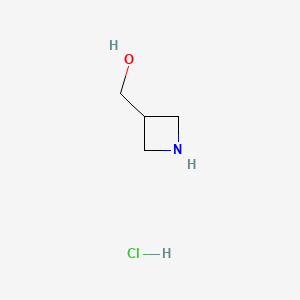

The compound "3-(4-Bromo-2-methylphenoxy)azetidine" is a functionalized azetidine, a class of organic compounds characterized by a three-membered nitrogen-containing ring. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential as building blocks for drug development.

Synthesis Analysis

The synthesis of functionalized azetidines, such as "3-(4-Bromo-2-methylphenoxy)azetidine," can be achieved through the manipulation of 3-bromo-3-ethylazetidines. These compounds have been shown to be versatile precursors for the preparation of a wide range of substituted azetidines, including those with alkoxy, aryloxy, and amino groups . The synthetic strategies often involve straightforward preparation methods, which may include halogenation, nucleophilic substitution, and cyclization reactions .

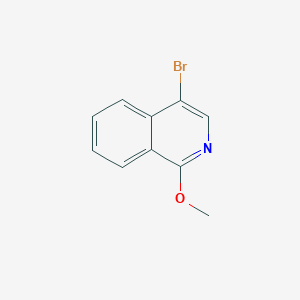

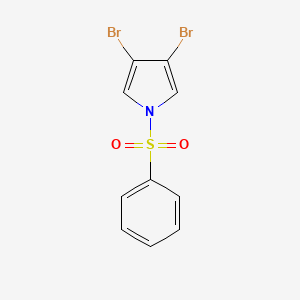

Molecular Structure Analysis

While the specific molecular structure of "3-(4-Bromo-2-methylphenoxy)azetidine" is not detailed in the provided papers, the general structural characteristics of azetidines can be inferred. Azetidines typically have a strained ring system that can influence their reactivity and physical properties. X-ray diffraction studies of related compounds, such as 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, provide insights into the solid-state structure of azetidines, which often crystallize in monoclinic systems .

Chemical Reactions Analysis

Azetidines, including those with bromo and phenoxy substituents, can undergo various chemical reactions. For instance, N-(ethoxycarbonyl)-3-halo-3-(halomethyl)azetidines react with DBU to form haloalkenes through a process known as the "halogen dance," which involves nucleophilic displacement and elimination reactions . Additionally, azetidines can be transformed into piperidines, another important class of nitrogen-containing heterocycles, through rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their molecular structure. The presence of substituents such as bromo and phenoxy groups can affect the compound's polarity, boiling point, and solubility. The strained nature of the azetidine ring can also impact its reactivity, making it a suitable candidate for further functionalization. The reactivity of azetidines towards nucleophiles and bases is well-documented, and these reactions can be exploited to synthesize a variety of azetidine derivatives with potential applications in drug discovery .

Scientific Research Applications

-

Scientific Field : Medicinal Chemistry

- Application Summary : A related compound, “2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide”, has been synthesized and tested for antimicrobial properties .

- Methods of Application : The compound was synthesized through multistep synthesis and tested against a variety of bacterial and fungal strains .

- Results or Outcomes : The compound demonstrated good inhibition against the tested strains. Further, molecular docking studies were performed to check the three-dimensional geometrical view of the ligand binding to the targeted proteins .

-

Scientific Field : Organic Synthesis

- Application Summary : “3-(4-Methylphenoxy)azetidine” and its related compounds can be used in the synthesis of various 1,3-disubstituted azetidines .

- Methods of Application : The synthesis is accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Safety And Hazards

properties

IUPAC Name |

3-(4-bromo-2-methylphenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-8(11)2-3-10(7)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPPQIYXDCOJRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-methylphenoxy)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)